molecular formula C21H14N6O2S B2712626 N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797858-33-3

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2712626
CAS No.: 1797858-33-3
M. Wt: 414.44
InChI Key: XOYCMCDPTQXKGR-UHFFFAOYSA-N
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Description

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H14N6O2S and its molecular weight is 414.44. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N6O2S/c28-21(14-7-8-17-18(10-14)27-30-26-17)23-16-6-2-1-4-13(16)11-19-24-20(25-29-19)15-5-3-9-22-12-15/h1-10,12H,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYCMCDPTQXKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure incorporating a pyridin-3-yl group linked to a 1,2,4-oxadiazole moiety and a benzo[c][1,2,5]thiadiazole framework. This unique arrangement is believed to contribute to its diverse biological activities.

Studies indicate that compounds containing the 1,2,4-oxadiazole scaffold exhibit various mechanisms of action:

  • Anticancer Activity : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as:
    • Thymidylate synthase
    • Histone deacetylase (HDAC)
    • Telomerase
    • Thymidine phosphorylase .
  • Antimicrobial Properties : The presence of the pyridine ring enhances the antimicrobial efficacy against various pathogens including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Compounds related to this structure have demonstrated significant anti-inflammatory activity in animal models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryReduction in edema in animal models
AntioxidantScavenging of free radicals

Case Studies

  • Anticancer Studies : A study highlighted the effectiveness of 1,3,4-oxadiazole derivatives in inhibiting tumor growth through the modulation of HDAC and telomerase activity. The results indicated a dose-dependent response with significant cytotoxicity observed in various cancer cell lines .
  • Antimicrobial Testing : In vitro tests showed that derivatives with specific substitutions on the phenyl ring exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of nitro groups was particularly noted for increasing antimicrobial potency .
  • Anti-inflammatory Research : A carrageenan-induced paw edema model demonstrated that compounds similar to our target molecule significantly reduced inflammation compared to standard treatments like Indomethacin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Electron-withdrawing groups (e.g., nitro or halogens) enhance anticancer activity.
  • The position and type of substituents on the phenyl ring affect both antimicrobial and anti-inflammatory properties .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The presence of the oxadiazole and pyridine rings enhances its interaction with microbial targets.

Anticancer Activity

The compound has shown promising results in anticancer research. It has been tested against several cancer cell lines, demonstrating significant cytotoxicity.

Case Studies

  • In Vitro Studies :
    • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and K562 (leukemia).
    • Results : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer types.
  • Mechanistic Insights :
    • The compound may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has provided insights into how modifications to the chemical structure can enhance biological activity.

Compound TypeModificationsObserved Activity
Oxadiazole DerivativesSubstitution at position 5Increased anticancer potency
Pyridine AnaloguesVariations in ring sizeEnhanced antimicrobial effects

Q & A

Q. What are the standard synthetic methodologies for preparing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole and benzo[c][1,2,5]thiadiazole moieties. For example, cyclization reactions in acetonitrile under reflux (1–3 minutes) followed by DMF-mediated iodine/triethylamine-driven cyclization are critical steps to form the oxadiazole and thiadiazole rings . Key intermediates include N-phenylhydrazinecarboxamides and trichloroethyl carboxamides. Reaction optimization (e.g., solvent polarity, stoichiometry) is essential to minimize byproducts.

Q. How is structural confirmation achieved post-synthesis?

Structural integrity is validated via:

  • 1H/13C NMR spectroscopy : To confirm substituent positions and aromatic proton environments.
  • IR spectroscopy : To identify carbonyl (C=O, ~1650–1750 cm⁻¹) and thiadiazole/oxadiazole ring vibrations.
  • Elemental analysis : To verify purity (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on:

  • Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ampicillin and fluconazole as controls .
  • Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be improved during oxadiazole-thiadiazole coupling?

Yield optimization strategies include:

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, as used in reductive cyclization of nitroarenes .
  • Microwave-assisted synthesis : Reduced reaction time and enhanced regioselectivity for heterocycle formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from:

  • Purity discrepancies : Validate via HPLC (≥95% purity) and LC-MS to rule out impurities .
  • Assay variability : Standardize protocols (e.g., fixed inoculum size in antimicrobial assays) and use internal controls.
  • Molecular docking : Compare binding affinities to target proteins (e.g., bacterial DNA gyrase, cancer-related kinases) to explain potency differences .

Q. What advanced spectroscopic techniques elucidate electronic properties of the thiadiazole-oxadiazole system?

  • X-ray crystallography : Resolves bond angles and π-stacking interactions in the crystal lattice.
  • UV-Vis spectroscopy : Identifies charge-transfer transitions (e.g., π→π* in aromatic systems) .
  • Cyclic voltammetry : Measures redox potentials of the thiadiazole ring, correlating with electron-withdrawing effects .

Methodological Considerations

Q. How to design SAR studies for pyridinyl-oxadiazole derivatives?

  • Scaffold modifications : Replace the pyridinyl group with other heterocycles (e.g., thiophene, imidazole) to assess activity shifts .
  • Substituent effects : Introduce electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups on the phenyl ring to modulate bioavailability .
  • Bioisosteric replacements : Substitute thiadiazole with 1,2,3-triazole to evaluate metabolic stability .

Q. What computational methods predict binding modes with biological targets?

  • Molecular dynamics (MD) simulations : Model ligand-protein interactions over time (e.g., using GROMACS).
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • ADMET profiling : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .

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